molecular formula C3H11N3 B13497429 2-Hydrazinylpropan-1-amine CAS No. 89036-71-5

2-Hydrazinylpropan-1-amine

Cat. No.: B13497429
CAS No.: 89036-71-5
M. Wt: 89.14 g/mol
InChI Key: RIBFBJHOWKTOGH-UHFFFAOYSA-N
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Description

2-Hydrazinylpropan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of both hydrazine and amine functional groups, making it a versatile compound in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydrazinylpropan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1-propanamine with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

CH3CHBrCH2NH2+N2H4H2OCH3CH(NHNH2)CH2NH2+HBr+H2O\text{CH}_3\text{CHBrCH}_2\text{NH}_2 + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CH(NHNH}_2)\text{CH}_2\text{NH}_2 + \text{HBr} + \text{H}_2\text{O} CH3​CHBrCH2​NH2​+N2​H4​⋅H2​O→CH3​CH(NHNH2​)CH2​NH2​+HBr+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or nitroso compounds.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Alkyl halides or sulfonyl chlorides are typical reagents used in substitution reactions.

Major Products Formed

    Oxidation: Formation of azides or nitroso derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-Hydrazinylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.

    Industry: It is used in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydrazinylpropan-1-amine involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, forming covalent bonds with electrophilic centers in enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The specific pathways involved depend on the target molecule and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine: A simpler analog with two hydrazine groups.

    Propan-1-amine: A related compound with a single amine group.

    2-Aminopropan-1-ol: A compound with both amine and hydroxyl groups.

Uniqueness

2-Hydrazinylpropan-1-amine is unique due to the presence of both hydrazine and amine functional groups, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a broader range of chemical reactions compared to its simpler analogs.

Properties

CAS No.

89036-71-5

Molecular Formula

C3H11N3

Molecular Weight

89.14 g/mol

IUPAC Name

2-hydrazinylpropan-1-amine

InChI

InChI=1S/C3H11N3/c1-3(2-4)6-5/h3,6H,2,4-5H2,1H3

InChI Key

RIBFBJHOWKTOGH-UHFFFAOYSA-N

Canonical SMILES

CC(CN)NN

Origin of Product

United States

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